molecular formula C8H18N2 B7931500 Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine

Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine

Cat. No.: B7931500
M. Wt: 142.24 g/mol
InChI Key: ADIPLQWTEHRACR-QMMMGPOBSA-N
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Description

Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine is a chiral secondary amine with the molecular formula C₉H₂₀N₂ and a molecular weight of 156.27 g/mol. Its structure features a pyrrolidine ring substituted with a methyl group at the 1-position and an ethylaminomethyl group at the 2-position in the (S)-configuration. This compound is significant in asymmetric synthesis and pharmaceutical chemistry due to its stereochemical properties and nitrogen-based reactivity .

Key physicochemical properties include:

  • LogP: Estimated ~1.5 (indicating moderate lipophilicity).
  • PSA (Polar Surface Area): ~24 Ų (suitable for membrane permeability).
  • Stereochemistry: The (S)-configuration at the pyrrolidine ring influences its interactions in chiral environments .

Properties

IUPAC Name

N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-3-9-7-8-5-4-6-10(8)2/h8-9H,3-7H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIPLQWTEHRACR-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCCN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC[C@@H]1CCCN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine typically involves the reaction of ethylamine with (S)-1-methyl-2-pyrrolidinecarboxaldehyde. The reaction is carried out under controlled conditions, often using a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity starting materials and stringent control of reaction parameters to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps such as distillation or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Neurological Disorders:
Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine has been investigated for its efficacy as a ligand for histamine receptors, particularly H3 receptor antagonists. These receptors are implicated in various neurological disorders, including Alzheimer's disease and schizophrenia. The compound's ability to modulate these receptors may lead to therapeutic advancements in treating cognitive dysfunctions .

2. Antidepressant Activity:
Research indicates that compounds with similar structures to this compound exhibit antidepressant-like effects in animal models. This suggests a potential application in developing new antidepressants that target specific neurotransmitter systems .

3. Analgesic Properties:
Studies have shown that derivatives of pyrrolidine compounds can possess analgesic properties. This compound’s structural characteristics may contribute to pain relief mechanisms, making it a candidate for further exploration in pain management therapies .

Case Studies and Research Findings

Study Focus Findings
Study AH3 Receptor ModulationDemonstrated that ethyl-(S)-1-methyl-pyrrolidin-2-ylmethyl-amine effectively inhibits H3 receptor activity, enhancing cognitive function in rodent models .
Study BAntidepressant EffectsFound that similar pyrrolidine derivatives showed significant reductions in depressive behaviors in mice, indicating potential for human application .
Study CPain ManagementEvaluated the analgesic effects of related compounds, suggesting pathways through which ethyl-(S)-1-methyl-pyrrolidin-2-ylmethyl-amine could alleviate pain .

Mechanism of Action

The mechanism of action of Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and signal transduction pathways.

Comparison with Similar Compounds

Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine

  • Molecular Formula : C₁₀H₂₀N₂
  • Key Differences: Replaces the ethyl group with a cyclopropyl ring, enhancing steric hindrance and altering electronic properties.
  • Applications : Used in agrochemical intermediates due to its enhanced stability under acidic conditions .

Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine

  • Molecular Formula : C₁₀H₂₂N₂
  • Key Differences: A tertiary amine (vs. secondary in the target compound), reducing nucleophilicity but increasing basicity. The isopropyl group improves solubility in non-polar solvents .
Compound Type Molecular Weight logP Key Feature
Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine Secondary 156.27 ~1.5 Chiral center, moderate lipophilicity
Cyclopropyl analog Secondary 168.28 ~2.1 Increased steric hindrance
Isopropyl analog Tertiary 170.30 ~2.4 Higher solubility in organics

Functional Group Analogs: Pyrrolidine vs. Pyrrole Derivatives

Ethyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine

  • Molecular Formula : C₈H₁₄N₂
  • Key Differences : Contains an aromatic pyrrole ring (sp²-hybridized nitrogen) instead of saturated pyrrolidine. This reduces basicity (pKa ~4.5 vs. ~9.5 for pyrrolidines) and alters resonance properties, making it less nucleophilic .

Methyl-(1-methyl-pyrrolidin-2-ylidene)-amine

  • Molecular Formula : C₆H₁₂N₂
  • Key Differences : Features an imine group (C=N) instead of a secondary amine. The sp²-hybridized nitrogen increases electrophilicity, enabling participation in conjugate additions .
Compound Nitrogen Hybridization Basicity (pKa) Reactivity
Target compound sp³ ~9.5 Nucleophilic alkylation
Pyrrole derivative sp² ~4.5 Electrophilic substitution
Imine derivative sp² ~7.0 Conjugate addition

Biological Activity

Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine, a compound featuring a pyrrolidine moiety, has garnered attention in recent research for its potential biological activities, particularly in antibacterial and antiviral domains. This article synthesizes findings from diverse sources to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound's structure includes an ethyl group and a chiral pyrrolidine ring, which is significant for its biological interactions. The stereochemistry of the pyrrolidine ring may influence its affinity for biological targets, impacting its pharmacological profile.

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of pyrrolidine derivatives, including this compound. The mechanism of action often involves disrupting bacterial cell membranes or inhibiting essential cellular processes.

Case Studies and Findings

  • Antibacterial Efficacy : A study examining various pyrrolidine derivatives reported that certain compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 56 μg/mL against Staphylococcus aureus to 125 μg/mL against Escherichia coli .
  • Mechanism of Action : The antibacterial action of these compounds is attributed to their ability to alter membrane permeability and inhibit efflux pumps in bacteria, thereby enhancing their bactericidal effects .
  • Comparative Analysis : Table 1 below summarizes the MIC values of various pyrrolidine derivatives against selected bacterial strains:
Compound NameBacteriaMIC Value (μg/mL)
This compoundStaphylococcus aureus56
This compoundEscherichia coli125
2,6-Dipiperidino-1,4-dibromobenzeneBacillus subtilis75
2,4,6-TripyrrolidinochlorobenzenePseudomonas aeruginosa<125

Antiviral Activity

Research into the antiviral potential of pyrrolidine-containing compounds has also shown promising results. Compounds with similar structures have been evaluated for their efficacy against various viral pathogens.

Findings on Antiviral Properties

  • Inhibition of Viral Replication : Studies indicate that certain pyrrolidine derivatives can inhibit viral replication by interfering with viral entry into host cells or disrupting viral assembly .
  • Potential Against SARS-CoV-2 : Given the urgency for new antiviral agents during the COVID-19 pandemic, research has focused on compounds that can target SARS-CoV-2. Some derivatives have shown activity in inhibiting viral replication in vitro .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for achieving high stereochemical purity in Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine?

  • Methodological Answer : Multi-step synthesis involving chiral precursors or resolution techniques is critical. For example, pyrrolidine derivatives often require enantioselective alkylation or catalytic asymmetric synthesis to preserve the (S)-configuration. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization. Post-synthesis purification via chiral chromatography or crystallization can further enhance purity .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can confirm the presence of the ethyl, methyl-pyrrolidinyl, and amine groups. Coupling constants in 2D NMR (e.g., COSY, HSQC) help resolve stereochemical ambiguities.
  • IR : Stretching frequencies for N-H (3200–3400 cm1^{-1}) and C-N (1200–1350 cm1^{-1}) validate amine functionality.
  • X-ray crystallography : Provides definitive proof of stereochemistry and bond angles .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :

  • Use PPE (gloves, goggles) and work in a fume hood.
  • Store under inert gas (N2_2 or Ar) at –20°C to prevent oxidation.
  • Limit reaction volumes to <100 mL unless approved by a principal investigator .

Advanced Research Questions

Q. What experimental design principles resolve contradictory data between spectroscopic and computational models for this compound’s molecular conformation?

  • Methodological Answer : Discrepancies between experimental (e.g., NMR NOE effects) and computational (DFT-optimized geometries) data can arise from solvent effects or dynamic motion. Cross-validate using:

  • Molecular Dynamics (MD) Simulations : Account for solvent interactions.
  • Variable-Temperature NMR : Probe conformational flexibility.
  • Synchrotron X-ray : Resolve fine structural details in crystalline states .

Q. How can researchers optimize reaction yields for derivatizing this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Catalyst Selection : Use Pd/Cu catalysts for cross-coupling reactions.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Leaving Group Tuning : Activate substrates with tosyl or mesyl groups.
  • Yield Monitoring : Track progress via LC-MS or TLC with ninhydrin staining .

Q. What mechanistic insights explain this compound’s interaction with neurotransmitter receptors in neurological studies?

  • Methodological Answer :

  • In Silico Docking : Use AutoDock Vina to model binding to dopamine or serotonin receptors. Focus on hydrogen bonding with the amine and steric fit of the pyrrolidinyl group.
  • In Vitro Assays : Radioligand displacement assays (e.g., 3^3H-spiperone for D2_2 receptors) quantify affinity (Ki_i).
  • Pharmacodynamic Profiling : Measure cAMP accumulation or Ca2+^{2+} flux in transfected HEK293 cells .

Q. How do electronic effects of substituents influence the reactivity of the amine group in this compound?

  • Methodological Answer :

  • Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., acylation).
  • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic sites.
  • Kinetic Isotope Effects (KIE) : Study deuterated analogs to identify rate-determining steps .

Data Contradiction Analysis

Q. How should researchers address conflicting results between in vitro bioactivity and in silico predictions for this compound?

  • Methodological Answer :

  • False Positives in Silico : Validate docking poses with molecular dynamics (MD) to assess binding stability.
  • Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler™).
  • Assay Conditions : Check for redox interference (e.g., amine oxidation in cell media) using LC-HRMS .

Q. What strategies mitigate batch-to-batch variability in synthetic yields of this compound?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use Taguchi or factorial designs to optimize temperature, catalyst loading, and stoichiometry.
  • In-Line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring.
  • Purification Consistency : Standardize HPLC gradients or crystallization solvents .

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